molecular formula C26H32N2O7 B1667370 Bopindolol malonate CAS No. 82857-38-3

Bopindolol malonate

Cat. No.: B1667370
CAS No.: 82857-38-3
M. Wt: 484.5 g/mol
InChI Key: LDOONRJGLKHGJI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bopindolol malonate primarily targets the Beta-1 adrenergic receptor and the Beta-2 adrenergic receptor . These receptors are mainly located in the heart and are crucial for regulating heart rate and blood pressure .

Mode of Action

This compound, as a prodrug of pindolol, non-selectively blocks Beta-1 and Beta-2 adrenergic receptors . This inhibition of the receptors results in a decrease in heart rate and blood pressure . By binding to Beta-2 receptors in the juxtaglomerular apparatus, this compound inhibits the production of renin . This inhibition subsequently reduces the production of angiotensin II and aldosterone .

Biochemical Pathways

The inhibition of renin production by this compound affects the Renin-Angiotensin-Aldosterone System (RAAS) . This system is responsible for regulating blood pressure and fluid balance. By inhibiting the production of renin, this compound reduces the production of angiotensin II and aldosterone, which are potent vasoconstrictors and promote water retention, respectively .

Pharmacokinetics

Pindolol is known to be nonpolar and hydrophobic, with low to moderate lipid solubility .

Result of Action

The primary result of this compound’s action is a decrease in heart rate and blood pressure . This is achieved through its non-selective blockade of Beta-1 and Beta-2 adrenergic receptors . Additionally, by inhibiting the production of renin, it reduces the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .

Properties

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOONRJGLKHGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002965
Record name Bopindolol malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82857-38-3
Record name Bopindolol malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82857-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bopindolol malonate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bopindolol malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOPINDOLOL MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UWR70991
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bopindolol malonate
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Reactant of Route 3
Bopindolol malonate
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Bopindolol malonate
Reactant of Route 5
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Reactant of Route 6
Bopindolol malonate

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